molecular formula C8H10N2O4S B14348253 methyl N-(phenylsulfamoyl)carbamate CAS No. 90271-52-6

methyl N-(phenylsulfamoyl)carbamate

Cat. No.: B14348253
CAS No.: 90271-52-6
M. Wt: 230.24 g/mol
InChI Key: KUJUIUXWVYPPFU-UHFFFAOYSA-N
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Description

Methyl N-(phenylsulfamoyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is particularly known for its applications in the synthesis of other chemical compounds and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(phenylsulfamoyl)carbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with methyl carbamate in the presence of a suitable catalyst. The reaction typically takes place under mild conditions, such as room temperature, and yields the desired product with high purity .

Another method involves the reaction of phenylurea with methanol. This reaction is spontaneous and does not require a catalyst, making it an efficient and straightforward synthetic route .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include steps such as mixing, heating, and purification to ensure the final product meets the required specifications. Industrial production methods are designed to maximize yield and minimize waste, making the process both economical and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(phenylsulfamoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted carbamates. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Methyl N-(phenylsulfamoyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(phenylsulfamoyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects. For example, it may inhibit cholinesterase, an enzyme involved in the breakdown of acetylcholine, resulting in increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(phenylsulfamoyl)carbamate is unique due to its specific structure, which includes a phenylsulfamoyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl N-(phenylsulfamoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)9-7-5-3-2-4-6-7/h2-6,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJUIUXWVYPPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NS(=O)(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301009284
Record name Methyl hydrogen (phenylsulfamoyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90271-52-6
Record name NSC149324
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl hydrogen (phenylsulfamoyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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